5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one
Description
The compound 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one is a substituted isoflavone characterized by hydroxyl groups at positions 5 and 7 of the benzopyran-4-one core and a 4-hydroxy-3-methoxyphenyl group at position 2. This structure confers unique physicochemical properties, such as increased lipophilicity compared to non-methylated analogues, which may influence bioavailability and receptor interactions .
Properties
Molecular Formula |
C16H18O6 |
|---|---|
Molecular Weight |
306.31 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C16H18O6/c1-21-13-4-8(2-3-11(13)18)10-7-22-14-6-9(17)5-12(19)15(14)16(10)20/h2-4,7,9,12,14-15,17-19H,5-6H2,1H3 |
InChI Key |
UIHZOYPBYMALNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=COC3CC(CC(C3C2=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Methylorobol involves the methylation of orobol. One documented method includes the use of methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like acetone . The reaction typically proceeds under reflux conditions for several hours until the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for 3’-O-Methylorobol are not extensively documented, the general approach would involve optimizing the laboratory-scale synthesis for larger batches. This includes scaling up the reaction, ensuring consistent quality, and implementing purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 3’-O-Methylorobol can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: The methoxy group can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products: The major products formed depend on the type of reaction. For instance, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
Pharmacological Applications
Antioxidant Properties
Hesperetin exhibits significant antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can scavenge free radicals and enhance the antioxidant defense system in various biological models. A study demonstrated that Hesperetin effectively reduced oxidative damage in liver cells, highlighting its potential for protecting against liver diseases .
Anti-inflammatory Effects
The compound has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In vitro studies revealed that Hesperetin could downregulate the expression of inflammatory markers in macrophages, suggesting its potential use in treating inflammatory diseases .
Anticancer Activity
Hesperetin has been investigated for its anticancer properties. It has been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For instance, a study found that Hesperetin inhibited the proliferation of breast cancer cells by inducing cell cycle arrest and apoptosis .
Food Science Applications
Functional Food Ingredient
Due to its health benefits, Hesperetin is being explored as a functional food ingredient. It is found in citrus fruits and has been associated with various health benefits, including cardiovascular protection and anti-diabetic effects. Its incorporation into food products can enhance nutritional value and promote health .
Preservative Properties
Research has indicated that Hesperetin can act as a natural preservative due to its antimicrobial properties. It has shown effectiveness against various foodborne pathogens, making it a candidate for use in food preservation strategies .
Biochemical Studies
Molecular Docking Studies
Recent studies employing molecular docking techniques have provided insights into the binding interactions of Hesperetin with various biological targets. These studies suggest that Hesperetin binds effectively to enzymes involved in metabolic pathways, which may explain its diverse pharmacological effects .
Metabolomics Research
Hesperetin's role in metabolic pathways has been investigated using metabolomics approaches. These studies have identified metabolites derived from Hesperetin that may contribute to its bioactivity, providing a deeper understanding of its mechanisms of action .
Data Table: Summary of Biological Activities
Case Studies
- Liver Protection Study
- Breast Cancer Cell Line Study
- Food Preservation Study
Mechanism of Action
The primary mechanism of action of 3’-O-Methylorobol involves the inhibition of the voltage-gated sodium channel Nav1.7 . This inhibition affects the action potentials in sensory neurons, thereby reducing histamine-dependent itching. The compound shifts the half-maximal voltage of activation and inactivation of Nav1.7, altering the channel kinetics and reducing neuronal excitability .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences
The compound’s distinguishing feature is the 3-methoxy substitution on the B-ring phenyl group, which differentiates it from other isoflavones. Below is a comparative analysis of structurally related flavonoids:
Estrogenic Activity
- Target Compound : Methoxy substitution may reduce ER-β affinity compared to genistein, as hydroxyl groups are critical for hydrogen bonding with the receptor .
- Genistein : High ER-β selectivity; inhibits breast cancer proliferation via ER-mediated pathways .
- Naringenin: Weak estrogenic activity due to flavanone structure but shows stronger lipid peroxidation inhibition .
Antioxidant Effects
- Target Compound : The 3-methoxy group could sterically hinder radical scavenging compared to genistein’s free hydroxyls.
- Genistein : Protects against protein oxidation but less effective against lipid peroxidation than NRG .
- Naringenin: Superior lipid peroxidation inhibition due to flavanone backbone .
Enzyme Modulation
- Genistein : Inhibits tyrosine kinases (e.g., EGFR) and CYP450 enzymes (e.g., CYP1A1/2), impacting drug metabolism .
Biological Activity
5,7-Dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one, also known as a flavonoid compound, exhibits a diverse range of biological activities. This article synthesizes current research findings on its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Chemical Structure and Properties
The chemical structure of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one can be represented by the molecular formula and a molecular weight of approximately 300.26 g/mol. The compound belongs to the flavonoid class, characterized by its polyphenolic structure which contributes to its biological activities.
1. Antioxidant Activity
Flavonoids are well-known for their antioxidant properties. The antioxidant activity of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one has been demonstrated through various assays:
| Assay Method | IC50 (µM) | Reference |
|---|---|---|
| DPPH Radical Scavenging | 24.99 | |
| ABTS Radical Scavenging | 30.5 | |
| Superoxide Scavenging | 56.8 |
These results indicate that the compound effectively scavenges free radicals, which can mitigate oxidative stress-related diseases.
2. Anti-inflammatory Activity
The compound exhibits significant anti-inflammatory properties by inhibiting the enzyme lipoxygenase (LOX), which is involved in the inflammatory process. The IC50 values for inhibition of LOX are reported to be in the range of 56.75 µM, indicating moderate potency compared to standard anti-inflammatory agents such as baicalein (IC50 = 8.01 µM) .
3. Antimicrobial Activity
Research has shown that this flavonoid possesses antimicrobial properties against various pathogens:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Methicillin-resistant S. aureus (MRSA) | 50 | |
| Candida albicans | 100 | |
| Escherichia coli | 75 |
These findings support its potential use in treating infections caused by resistant strains of bacteria and fungi.
4. Anticancer Activity
The anticancer effects of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one have been evaluated in several cancer cell lines:
The compound showed selective cytotoxicity, making it a candidate for further research in cancer therapeutics.
Case Studies and Research Findings
A study published in Molecules highlighted the structure-activity relationship of similar flavonoids and their biological activities . In this study, derivatives of the compound were synthesized and tested for enhanced biological activity, indicating that modifications to the hydroxyl groups could potentiate its effects.
Another investigation focused on the anti-inflammatory mechanisms of flavonoids derived from plants similar to those producing our compound. It was found that these compounds could inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Q & A
Basic Research Questions
Q. What are the recommended analytical methods to confirm the purity and structural identity of 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one?
- Methodological Answer :
- HPLC Analysis : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254–280 nm) to assess purity (>98% as per analytical standards) . Mobile phases typically involve gradients of acetonitrile/water with 0.1% formic acid.
- Spectroscopic Characterization :
- MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₆H₁₂O₇; MW 316.26).
- NMR : Key signals include δ 6.8–7.4 ppm (aromatic protons), δ 3.8–4.0 ppm (methoxy group), and δ 12–13 ppm (hydroxyl protons) .
- Reference Standards : Cross-validate with commercially available standards (e.g., Isorhamnetin, CAS 480-19-3) .
Q. How can researchers synthesize 5,7-dihydroxy-3-(4-hydroxy-3-methoxyphenyl)-4H-1-benzopyran-4-one with high yield?
- Methodological Answer :
- Key Synthesis Route : Condensation of 4-hydroxy-3-methoxybenzaldehyde with 2,4,6-trihydroxyacetophenone in acidic or basic media. Acetic-formic anhydride is effective for cyclization .
- Optimization :
- Temperature : 80–100°C under reflux.
- Catalysts : Use pyridine or piperidine for base-catalyzed reactions.
- Yield : Up to 75–85% with purification via recrystallization (ethanol/water) .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) influence the compound’s bioactivity compared to analogs like Genistein?
- Methodological Answer :
- Comparative Assays :
- Tyrosine Kinase Inhibition : Use in vitro kinase assays (e.g., EGFR or VEGF inhibition). The 3-methoxy group in Isorhamnetin reduces hydrogen-bonding capacity vs. Genistein’s 3-OH, potentially altering binding affinity .
- Estrogen Receptor (ER) Binding : Competitive binding assays with ER-α/β show that methoxy substitution may lower phytoestrogenic activity compared to Genistein .
- Data Interpretation : Pair computational docking (e.g., AutoDock Vina) with experimental IC₅₀ values to map structure-activity relationships .
Q. What experimental strategies address contradictions in reported antioxidant vs. pro-oxidant effects of this compound?
- Methodological Answer :
- Context-Dependent Design :
- Antioxidant Assays : Measure ROS scavenging (e.g., DPPH, ABTS) at low concentrations (1–10 µM) .
- Pro-Oxidant Conditions : Test higher concentrations (>50 µM) in metal-rich environments (e.g., Fe³⁺/Cu²⁺) via Fenton reaction assays .
- Controls : Include catalase/SOD inhibitors to isolate mechanisms.
- Cell-Type Specificity : Use distinct models (e.g., cancer vs. normal cells) to assess differential effects .
Q. How can researchers improve the compound’s stability in cell culture media for long-term studies?
- Methodological Answer :
- Stabilization Techniques :
- Solvent System : Prepare stock solutions in DMSO (≤0.1% final concentration) to prevent aggregation .
- Light/Temperature Control : Store working solutions at –20°C in amber vials; avoid repeated freeze-thaw cycles .
- Degradation Monitoring : Use LC-MS to track metabolites (e.g., demethylation products) over 24–72 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
